![molecular formula C18H34N6O5 B1433330 N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide CAS No. 1306615-47-3](/img/structure/B1433330.png)
N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide
Overview
Description
“N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide” is a compound with the molecular formula C18H34N6O5 . It is also known as Desthiobiotin-PEG3-Azide and has a molecular weight of 414.5 g/mol .
Molecular Structure Analysis
The InChI string for this compound is "InChI=1S/C18H34N6O5/c1-15-16 (23-18 (26)22-15)5-3-2-4-6-17 (25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3, (H,20,25) (H2,22,23,26)" . This provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 414.5 g/mol . It has 3 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has 18 rotatable bonds . Its exact mass is 414.25906821 g/mol and its monoisotopic mass is 414.25906821 g/mol . The topological polar surface area of the compound is 112 Ų .Scientific Research Applications
Biodegradation and Fate of ETBE in Soil and Groundwater
A review by Thornton et al. (2020) discusses the biodegradation and fate of ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate, in soil and groundwater. The study highlights the aerobic biodegradation of ETBE through hydroxylation and the formation of intermediates, suggesting potential environmental pathways and microbial interactions relevant to similar compounds (Thornton et al., 2020).
Antioxidant Capacity Assay of ABTS/PP Decolorization
Ilyasov et al. (2020) review the ABTS radical cation-based assays for determining antioxidant capacity, which might be relevant for assessing the antioxidative properties of similar compounds. The study delves into the reaction pathways and the implications of these assays in comparing antioxidants (Ilyasov et al., 2020).
Amyloid Imaging in Alzheimer's Disease
Nordberg (2007) provides insights into the development of amyloid imaging ligands for in vivo measurement in Alzheimer's disease patients. This research area could be relevant for exploring the diagnostic or therapeutic potential of similar compounds in neurodegenerative diseases (Nordberg, 2007).
Role of Nitazoxanide in Various Diseases
Bharti et al. (2021) discuss the applications of nitazoxanide in treating a variety of infectious conditions, highlighting its wide range of applications and the importance of chemical compounds in microbial infections. This review could provide a context for the therapeutic potential of related compounds (Bharti et al., 2021).
Analytical Methods for Antioxidant Activity
Munteanu and Apetrei (2021) review the tests used to determine antioxidant activity, including the ORAC and FRAP tests. This might be relevant for evaluating the antioxidative properties of similar compounds in scientific research (Munteanu & Apetrei, 2021).
Mechanism of Action
Target of Action
The primary target of N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide, also known as Desthiobiotin-PEG3-Azide, is streptavidin . Streptavidin is a protein that has a high affinity for biotin, a vitamin that plays a key role in several biological processes. Desthiobiotin-PEG3-Azide is a single-ring, sulfur-free analog of biotin that binds to streptavidin with nearly equal specificity but less affinity than biotin .
Mode of Action
Desthiobiotin-PEG3-Azide interacts with streptavidin by binding to it. Its binding affinity is less than that of biotin, allowing for the competitive displacement of desthiobiotin-peg3-azide with free biotin . This property is particularly useful in pull-down experiments with biological samples, as it allows for the specific elution of desthiobiotinylated proteins from streptavidin affinity resin .
Biochemical Pathways
It is known that the compound can be used to quantify cysteines in bacterial systems . This suggests that Desthiobiotin-PEG3-Azide may play a role in the regulation of cysteine-related pathways.
Pharmacokinetics
It is known that the compound is stable under normal biological conditions . Its bioavailability is likely influenced by its ability to bind to streptavidin and be competitively displaced by biotin .
Result of Action
The molecular and cellular effects of Desthiobiotin-PEG3-Azide’s action primarily involve its interaction with streptavidin. By binding to streptavidin, Desthiobiotin-PEG3-Azide can be used to isolate specific proteins in a sample . This is particularly useful in research settings, where it can aid in the study of protein function and interactions.
Action Environment
The action, efficacy, and stability of Desthiobiotin-PEG3-Azide can be influenced by various environmental factors. For instance, the presence of free biotin can affect the compound’s ability to bind to streptavidin . Additionally, the compound’s stability may be affected by temperature, as it is typically stored at -20°C .
properties
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26)/t15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQVKRRASYKCEL-CVEARBPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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